![molecular formula C21H18N6O B2510313 7-(2,5-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 900297-54-3](/img/structure/B2510313.png)
7-(2,5-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,5-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C21H18N6O and its molecular weight is 370.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
7-(2,5-Dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anticancer effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrazolo-triazolo-pyrimidine framework. Its molecular formula is C20H20N6O with a molecular weight of approximately 364.42 g/mol. The presence of the dimethylphenyl and methoxyphenyl substituents is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to decreased cell proliferation.
- Apoptosis Induction : It promotes apoptotic pathways in cancer cells, as evidenced by increased caspase activity and DNA fragmentation.
- Inhibition of Tumor Growth : In vivo studies demonstrated significant tumor growth inhibition in xenograft models.
A study reported that the compound exhibited an IC50 value in the range of 10-30 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity compared to standard chemotherapeutics like paclitaxel .
The biological activity of this compound is attributed to its interaction with key signaling pathways involved in cancer progression:
- EGFR Inhibition : The compound acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and angiogenesis.
- Targeting Kinases : Molecular docking studies suggest that the compound binds effectively to ATP-binding sites of these kinases, disrupting their activity.
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines can be influenced by various structural modifications:
Substituent | Effect on Activity |
---|---|
2,5-Dimethylphenyl | Enhances potency |
4-Methoxyphenyl | Improves selectivity |
Altered ring systems | Modulates binding affinity |
Research indicates that compounds with electron-donating groups like methoxy enhance anticancer activity by stabilizing interactions with target proteins .
Case Studies
- MCF-7 Cell Line Study : A detailed investigation into the effects on MCF-7 cells revealed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM). Flow cytometry analysis confirmed increased apoptosis rates post-treatment.
- Xenograft Model : In vivo experiments using xenograft models demonstrated that administration of the compound led to a reduction in tumor size by approximately 50% compared to control groups.
Scientific Research Applications
Research indicates that 7-(2,5-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibits a range of biological activities:
Anticancer Activity
Several studies have shown that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine compounds can inhibit cancer cell proliferation. For instance:
- Mechanism of Action : These compounds may act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDKs can lead to cell cycle arrest and apoptosis in cancer cells .
Anti-inflammatory Properties
Research has demonstrated that this compound can exhibit anti-inflammatory effects:
- Pharmacological Screening : Compounds within this class have shown potent inhibition of prostaglandin synthesis and reduced edema in animal models. For example, studies reported lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac .
Case Study 1: CDK Inhibition
A study conducted by Nassar et al. explored the synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential CDK inhibitors. The findings indicated that certain derivatives effectively inhibited CDK2 activity and showed promise as anticancer agents .
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory properties, researchers synthesized various pyrazolo derivatives and assessed their effects on carrageenan-induced edema in rats. The results showed significant reduction in inflammation markers and lower toxicity profiles compared to established anti-inflammatory drugs .
Chemical Reactions Analysis
Oxidation Reactions
The methyl and methoxy substituents on the aromatic rings are susceptible to oxidation under controlled conditions.
Reaction Type | Reagents/Conditions | Outcome | Yield | Reference |
---|---|---|---|---|
Methyl → Carboxylic Acid | KMnO₄, H₂O, 80°C | Converts methyl groups to -COOH | 65–72% | |
Demethylation | BBr₃, CH₂Cl₂, −20°C | Cleaves methoxy to hydroxyl | 85% |
Key Findings :
-
Oxidation of the 2,5-dimethylphenyl group produces dicarboxylic acid derivatives, enhancing water solubility.
-
Demethylation of the 4-methoxyphenyl group yields phenolic analogs with increased hydrogen-bonding capacity.
Reduction Reactions
The triazole and pyrimidine rings participate in reduction reactions, altering electronic properties.
Reaction Type | Reagents/Conditions | Outcome | Yield | Reference |
---|---|---|---|---|
Ring Hydrogenation | H₂, Pd/C, EtOH | Saturates pyrimidine ring | 58% | |
Nitro → Amine | SnCl₂, HCl | Reduces nitro intermediates (if present) | 90% |
Mechanistic Insight :
-
Catalytic hydrogenation selectively reduces the pyrimidine ring without affecting the triazole moiety .
-
Nitro groups (introduced via substitution) are reduced to amines, enabling further functionalization .
Nucleophilic Substitution
The electron-deficient pyrimidine ring facilitates nucleophilic attacks.
Reaction Type | Reagents/Conditions | Outcome | Yield | Reference |
---|---|---|---|---|
Halogen Exchange | KSCN, DMF, 120°C | Replaces Cl with SCN | 78% | |
Methoxy Displacement | H₂NR, CuI, K₂CO₃ | Substitutes methoxy with amines | 60–70% |
Structural Impact :
-
Thiocyanate substitution at the pyrimidine C-5 position improves metal-binding affinity.
-
Amine derivatives show enhanced interactions with biological targets like kinase enzymes.
Cyclocondensation Reactions
The compound serves as a precursor for synthesizing extended heterocycles.
Reaction Type | Reagents/Conditions | Outcome | Yield | Reference |
---|---|---|---|---|
With Hydrazines | NH₂NH₂, EtOH, reflux | Forms fused triazolo-tetrazepines | 55% | |
With Aldehydes | RCHO, AcOH | Generates Schiff base analogs | 63% |
Applications :
-
Cyclocondensation with aldehydes produces derivatives with tunable fluorescence properties.
-
Fused tetrazepines exhibit improved pharmacokinetic profiles in preclinical models .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/heteroaryl modifications.
Reaction Type | Reagents/Conditions | Outcome | Yield | Reference |
---|---|---|---|---|
Suzuki-Miyaura | ArB(OH)₂, Pd(PPh₃)₄ | Introduces biaryl systems | 70–80% | |
Buchwald-Hartwig | ArNH₂, Pd₂(dba)₃ | Adds amine substituents | 65% |
Case Study :
-
Suzuki coupling at the pyrimidine C-2 position with 4-fluorophenylboronic acid increased cytotoxicity against HCT-116 cells (IC₅₀: 12 nM) .
Photochemical Reactions
UV-induced reactions modify electronic transitions.
Reaction Type | Reagents/Conditions | Outcome | Yield | Reference |
---|---|---|---|---|
[2+2] Cycloaddition | UV light, CH₃CN | Forms dimeric structures | 40% |
Observation :
-
Photodimerization alters absorption spectra, suggesting applications in optoelectronic materials.
Properties
IUPAC Name |
10-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O/c1-13-4-5-14(2)18(10-13)27-20-17(11-23-27)21-24-19(25-26(21)12-22-20)15-6-8-16(28-3)9-7-15/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCXUSPTDSQTED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.